Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester
Brand Name: Vulcanchem
CAS No.: 14035-94-0
VCID: VC20997731
InChI: InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3
SMILES: CC(CCC(=O)OC)C(=O)OC
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester

CAS No.: 14035-94-0

Cat. No.: VC20997731

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester - 14035-94-0

Specification

CAS No. 14035-94-0
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name dimethyl 2-methylpentanedioate
Standard InChI InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3
Standard InChI Key ZWKKRUNHAVNSFW-UHFFFAOYSA-N
SMILES CC(CCC(=O)OC)C(=O)OC
Canonical SMILES CC(CCC(=O)OC)C(=O)OC

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester presents as a liquid at standard temperature and pressure. This diester has a molecular weight of 174.19 g/mol and is represented by the molecular formula C8H14O4. The compound is officially registered with CAS numbers 14035-94-0 and 33514-22-6, reflecting different stereochemical configurations of the molecule.

The compound's chemical identity can be precisely expressed through several chemical notations, including its InChI string (InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3) and canonical SMILES notation (CC(CCC(=O)OC)C(=O)OC). These identifiers provide a standardized way to represent the compound's structure in chemical databases and literature.

Table 1: Key Physical and Chemical Properties of Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester

PropertyValue
IUPAC Namedimethyl 2-methylpentanedioate
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Physical StateLiquid
CAS Numbers14035-94-0, 33514-22-6
InChI KeyZWKKRUNHAVNSFW-UHFFFAOYSA-N

Structural Features

The structure of pentanedioic acid, 2-methyl-, 1,5-dimethyl ester includes several notable features that influence its chemical behavior. The compound contains a five-carbon chain with a methyl branch at the second carbon position. This branching introduces asymmetry into the molecule, potentially leading to stereochemical considerations in reactions.

The molecule features two methyl ester groups (-COOCH3) at positions 1 and 5 of the carbon chain. These ester functionalities are key reactive sites that enable various chemical transformations, including hydrolysis, transesterification, and reduction reactions. The presence of these ester groups contributes significantly to the compound's polarity and solubility characteristics.

The methyl substituent at position 2 of the carbon chain distinguishes this compound from similar diesters like dimethyl glutarate. This structural modification affects the compound's physical properties, reactivity, and stereochemistry. The methyl group introduces steric effects that can influence reaction rates and pathways in various chemical transformations.

Synthesis Methods

Laboratory Scale Synthesis

The laboratory synthesis of pentanedioic acid, 2-methyl-, 1,5-dimethyl ester typically involves an esterification reaction pathway. The most common approach utilizes 2-methylglutaric acid as the starting material, which undergoes esterification with methanol in the presence of an acid catalyst. This reaction is generally conducted under reflux conditions to drive the equilibrium toward product formation by removing water as it forms.

The reaction conditions for effective laboratory synthesis typically include:

  • Stoichiometric ratios of approximately 1:2 for 2-methylglutaric acid:methanol

  • Temperatures ranging from 70-90°C

  • Reaction times of 4-6 hours

  • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

  • Reflux apparatus to remove water and drive the reaction to completion

After the reaction, the product requires purification, which is commonly achieved through fractional distillation or column chromatography techniques. These purification methods help isolate the diester from unreacted starting materials, catalyst residues, and any side products formed during the reaction.

Industrial Production

On an industrial scale, the synthesis of pentanedioic acid, 2-methyl-, 1,5-dimethyl ester often employs different approaches to maximize efficiency and yield. One common industrial method involves transesterification reactions using dimethyl glutarate as a starting material. This approach can be more economical for large-scale production since dimethyl glutarate is often more readily available as an industrial feedstock.

The industrial transesterification process typically includes:

  • Reaction of dimethyl glutarate with methanol in the presence of a transesterification catalyst

  • Elevated temperatures to increase reaction rates

  • Continuous distillation apparatus to remove products and drive equilibrium

  • Recovery and recycling of excess methanol

  • Purification through industrial-scale distillation processes

Industrial production methods are designed to optimize yield while minimizing waste generation and energy consumption. The selection of specific catalysts, reaction conditions, and purification methods depends on economic considerations, available equipment, and desired product specifications.

Chemical Reactivity

Hydrolysis Reactions

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester readily undergoes hydrolysis reactions, where the ester groups are converted to carboxylic acid functionalities. This reaction can be catalyzed by either acids or bases, with each pathway proceeding through distinct mechanisms.

Under acidic conditions, the hydrolysis follows an AAC2 mechanism, where protonation of the carbonyl oxygen creates a better electrophile for nucleophilic attack by water. The reaction ultimately yields 2-methylglutaric acid and methanol as products. The reaction conditions typically involve aqueous mineral acids (such as HCl or H2SO4) under reflux.

Under basic conditions, the hydrolysis proceeds through a BAC2 mechanism, where hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methoxide. After acidification, the final products are 2-methylglutaric acid and methanol. Basic hydrolysis often employs sodium or potassium hydroxide solutions under reflux conditions.

The hydrolysis reactions are important for converting this diester into its corresponding diacid form, which may be required for subsequent synthetic transformations or applications.

Reduction Reactions

Reduction of pentanedioic acid, 2-methyl-, 1,5-dimethyl ester can be achieved using various reducing agents to convert the ester groups to alcohol functionalities. The choice of reducing agent influences the selectivity and efficiency of the reduction process.

Common reducing agents include:

  • Lithium aluminum hydride (LiAlH4): Provides complete reduction of both ester groups to primary alcohols

  • Sodium borohydride (NaBH4): Generally less reactive and may require activation

  • DIBAL-H (diisobutylaluminum hydride): Can offer more controlled reduction when used at low temperatures

The reduction process typically yields the corresponding diol, 2-methyl-1,5-pentanediol, which has applications in polymer chemistry and as a precursor for other organic compounds. The reaction conditions require anhydrous environments, controlled temperatures, and careful quenching procedures to maximize yield and safety.

Substitution Reactions

The ester groups in pentanedioic acid, 2-methyl-, 1,5-dimethyl ester can undergo various substitution reactions to introduce different functional groups. These reactions typically involve nucleophilic acyl substitution mechanisms, where nucleophiles attack the carbonyl carbon, displacing the methoxy leaving group.

Common nucleophiles used in these substitution reactions include:

  • Amines: Producing amides

  • Alcohols: Resulting in transesterification

  • Hydrazine derivatives: Forming hydrazides

  • Organometallic reagents: Creating ketones after workup

These substitution reactions enable the transformation of the diester into a diverse array of derivatives with modified properties and functionalities. The reaction conditions, including temperature, solvent choice, and presence of catalysts, can be adjusted to optimize the yield and selectivity of the desired transformation.

Applications

Organic Synthesis Applications

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester serves as a versatile building block in organic synthesis due to its functional groups and reactivity. The compound's ester functionalities allow for selective transformations, while the methyl branch introduces structural diversity and potential stereochemical control in reaction pathways.

In synthetic organic chemistry, this diester finds application in:

  • Preparation of complex carboxylic acid derivatives

  • Synthesis of cyclic compounds through intramolecular reactions

  • Development of compounds with defined stereochemistry

  • Creation of specialized polymers and oligomers

Its utility in organic synthesis stems from the ability to selectively manipulate the ester groups, introducing various functionalities at specific positions of the carbon backbone. This versatility makes it valuable for constructing more complex molecules with precise structural requirements.

Biological Research Applications

In biological research, pentanedioic acid, 2-methyl-, 1,5-dimethyl ester and its derivatives have been investigated for various applications. The compound can serve as an intermediate in the synthesis of biologically active molecules, including potential therapeutic agents.

Research has shown that derivatives of this diester can exhibit certain biological activities, including:

  • Antimicrobial properties in some derivatives

  • Potential as building blocks for bioactive compounds

  • Components in biomaterial synthesis

The compound's relatively simple structure, combined with its functional groups, makes it suitable for creating libraries of compounds for biological screening and structure-activity relationship studies. These applications contribute to drug discovery efforts and the development of new biological tools.

Pharmaceutical Applications

The pharmaceutical industry utilizes pentanedioic acid, 2-methyl-, 1,5-dimethyl ester primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates. The compound's functional groups provide opportunities for introducing pharmacophores and modifying drug-like properties.

In pharmaceutical chemistry, this diester contributes to:

  • Synthesis of anti-inflammatory compounds

  • Development of therapeutic agents with specific stereochemistry

  • Creation of drug delivery system components

  • Production of pharmaceutical intermediates

The presence of the methyl group at position 2 can introduce chirality, which is often crucial for pharmaceutical applications where stereochemistry may significantly impact biological activity. This feature makes the compound valuable in stereoselective syntheses of pharmaceutical compounds.

Industrial Applications

In industrial settings, pentanedioic acid, 2-methyl-, 1,5-dimethyl ester finds applications in various sectors due to its chemical properties and reactivity. The compound contributes to the production of materials with specialized characteristics.

Industrial applications include:

  • Component in polyester resin formulations

  • Ingredient in paints and coatings to enhance performance

  • Additive in adhesive formulations

  • Building block for specialty plastics and fibers

Application DomainSpecific Uses
Organic SynthesisBuilding block for complex molecules, stereoselective synthesis
Biological ResearchSynthesis of bioactive compounds, antimicrobial derivatives
PharmaceuticalIntermediate for APIs, anti-inflammatory compounds
IndustrialPolyester resins, coatings, adhesives, specialty materials
CompoundCarbon Chain LengthMethyl BranchKey Difference
Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester5Yes (C-2)Reference compound
Dimethyl glutarate5NoLacks methyl branch
Dimethyl succinate4NoShorter carbon chain
Dimethyl adipate6NoLonger carbon chain

Analytical Characterization Methods

Accurate characterization of pentanedioic acid, 2-methyl-, 1,5-dimethyl ester is essential for confirming its identity, assessing purity, and validating its structure. Multiple analytical techniques provide complementary information about different aspects of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful technique for analyzing this diester. The method offers:

  • Separation of the compound from impurities and isomers

  • Mass spectral data for structural confirmation

  • Quantitative determination of purity

  • Identification through comparison with reference standards and databases

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about pentanedioic acid, 2-methyl-, 1,5-dimethyl ester. Both proton (1H) and carbon (13C) NMR are valuable:

  • 1H NMR reveals the environment of hydrogen atoms in the molecule

  • 13C NMR confirms the carbon skeleton and functional groups

  • 2D NMR techniques can establish connectivity between atoms

  • The methyl branch and ester groups produce characteristic signals

Fourier-Transform Infrared Spectroscopy (FTIR) complements other techniques by identifying functional groups through their characteristic absorption patterns:

  • Ester carbonyl groups (C=O) typically show strong absorption bands around 1735-1750 cm-1

  • C-O stretching vibrations appear in the 1000-1300 cm-1 region

  • C-H stretching vibrations from methyl and methylene groups are visible around 2850-3000 cm-1

For ensuring batch-to-batch consistency and experimental reproducibility, a combination of these analytical methods is recommended. Each technique provides unique and complementary information about the compound's identity, purity, and structure.

Future Research Directions

The continued investigation of pentanedioic acid, 2-methyl-, 1,5-dimethyl ester presents several promising research avenues for expanding its applications and understanding its properties in greater depth. These research directions span multiple scientific disciplines and technological domains.

In synthetic methodology development, future research could focus on:

  • Establishing more efficient and environmentally friendly synthesis routes

  • Developing stereoselective methods to prepare enantiomerically pure forms

  • Creating new derivatives with enhanced properties for specific applications

  • Exploring catalytic systems for selective transformations of the compound

Computational studies represent another important research direction:

  • Modeling reaction pathways and intermediate stability

  • Predicting properties of novel derivatives

  • Understanding structure-activity relationships

  • Optimizing reaction conditions through in silico approaches

Exploration of biological activities represents a promising area for investigation:

  • Screening derivatives for antimicrobial, antiviral, or other biological activities

  • Developing structure-activity relationships for bioactive derivatives

  • Investigating potential as building blocks for biocompatible materials

  • Exploring applications in drug delivery systems

Sustainable chemistry approaches also warrant further research:

  • Green chemistry metrics for synthesis processes

  • Renewable starting materials for preparation

  • Biodegradable derivatives for environmentally friendly applications

  • Energy-efficient production methods

These research directions highlight the compound's potential for continued scientific exploration and technological application development in the coming years.

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